Dicresulene

Description

Contextualization within the Chemistry of Cresol (B1669610) Derivatives

To understand Dicresulene, one must first consider its origin within the family of cresol derivatives. Cresols are methylphenols, existing as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). wikipedia.orgbritannica.com These compounds are typically sourced from coal tar or petroleum and serve as foundational materials for a wide array of synthetic chemicals. britannica.com

Cresol derivatives have found applications across various industries. They are utilized for their germicidal properties in disinfectants and antiseptics. britannica.combritannica.com Furthermore, they act as precursors in the manufacturing of plastics, dyes, and antioxidants like butylated hydroxytoluene (BHT). britannica.comontosight.aitaylorfrancis.com this compound is specifically a derivative of m-cresol (B1676322), and its synthesis originates from this parent compound. scribd.comslideshare.netwikipedia.org This places this compound within a broad class of compounds valued for their versatile chemical reactivity and utility.

This compound's Significance as a Policresulen Constituent and Impurity

The most significant context for this compound in pharmaceutical chemistry is its association with Policresulen. medchemexpress.com Policresulen is a complex polymeric substance, produced through the condensation reaction of meta-cresol sulfonic acid with formaldehyde (B43269). evitachem.com The resulting product is not a single, pure compound but rather a multi-component mixture. google.com

Within this mixture, this compound is identified as a known impurity. medchemexpress.comchemicalbook.com The presence and quantity of impurities are critical parameters in the quality control of any pharmaceutical substance. For Policresulen, ensuring the effective separation and detection of its various components, including this compound, is essential for product consistency and release. google.com Analytical methods, such as high-performance liquid chromatography (HPLC), are employed to measure the content of this compound and other related substances within Policresulen formulations. google.com

Overview of Academic Research Trajectories for this compound

Academic and industrial research focusing exclusively on this compound is not extensive; instead, its investigation is often linked to its role as a component or impurity. The primary trajectory of research involving this compound is in the analytical chemistry domain, specifically concerning the quality control of Policresulen. google.com

Some research interest lies in its synthesis, stemming from its origin as a cresol derivative. scribd.comslideshare.net Beyond this, its potential applications have been mentioned in patent literature. For instance, one patent describes a composition containing this compound as a component in a combined traditional Chinese and Western medicine for treating leukoplakia of the vagina. medchemexpress.com However, the main body of research remains centered on its identity as an impurity, which is a crucial aspect of pharmaceutical manufacturing and analysis. medchemexpress.comchemicalbook.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

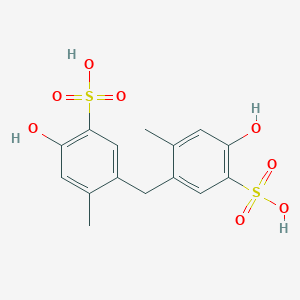

| Molecular Formula | C₁₅H₁₆O₈S₂ chemblink.comuni.lu |

| Molecular Weight | 388.41 g/mol chemblink.com |

| IUPAC Name | 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid uni.lu |

| Density (Calculated) | 1.593 g/cm³ chemblink.comchemicalbook.com |

| InChIKey | CRLWISMVRNPGKN-UHFFFAOYSA-N chemblink.com |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| Amylmetacresol |

| Butylated hydroxytoluene (BHT) |

| Cresatin |

| Cresol (o-, m-, p-) |

| This compound |

| Fenitrothion |

| Fenthion |

| Formaldehyde |

| Meta-cresol sulfonic acid |

| Phenol |

| Policresulen |

| Thymol |

| Tolamolol |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLWISMVRNPGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229112 | |

| Record name | Dicresulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78480-14-5 | |

| Record name | 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78480-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicresulene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078480145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicresulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicresulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICRESULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I3756I7NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Impurity Profiling of Dicresulene

Elucidation of Dicresulene Formation Pathways

The formation of this compound is intrinsically linked to the synthesis of Policresulen, which involves the polymerization of m-cresol (B1676322) sulfonic acid with formaldehyde (B43269). google.com this compound represents a dimeric species that is formed during this condensation process.

The synthesis of Policresulen is a type of electrophilic aromatic substitution reaction, followed by condensation polymerization. The formation of this compound occurs as an early-stage product in this process. The mechanism involves the following key steps:

Activation of Formaldehyde : In the acidic medium created by sulfuric acid and the sulfonic acid groups on the cresol (B1669610) monomer, formaldehyde is protonated to form a highly reactive electrophile, a carbocation.

Electrophilic Aromatic Substitution : The electron-rich aromatic ring of m-cresol sulfonic acid attacks the electrophilic formaldehyde derivative. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the sulfonic acid group (-SO₃H) is a meta-directing deactivator. The substitution occurs at the positions ortho to the powerful hydroxyl group.

Dimer Formation : Two molecules of m-cresol sulfonic acid react with one molecule of activated formaldehyde, forming a methylene (B1212753) bridge (-CH₂-) that links the two aromatic rings. This results in the formation of the dimer, this compound.

Further condensation reactions between this compound and other monomers or oligomers lead to the formation of the higher molecular weight polymer chains that constitute Policresulen. ingentaconnect.comresearcher.life

The primary precursors in the synthesis are m-cresol, sulfuric acid (for sulfonation), and formaldehyde.

m-Cresol Sulfonic Acid : The reactivity of the m-cresol sulfonic acid ring is governed by its substituent groups. The hydroxyl group strongly activates the ring towards electrophilic attack, directing the incoming electrophile (from formaldehyde) to the ortho and para positions. The formation of this compound indicates that the reaction occurs at the position para to the methyl group and ortho to the hydroxyl group.

Formaldehyde : As the linking agent, the reactivity and concentration of formaldehyde are critical. The stoichiometry between formaldehyde and m-cresol sulfonic acid can influence the degree of polymerization. An excess of the cresol precursor relative to formaldehyde could theoretically favor the formation of lower-order oligomers like this compound over long-chain polymers.

Advanced Methodologies for this compound Impurity Characterization

The control of impurities is a critical aspect of pharmaceutical manufacturing. nih.gov Advanced analytical techniques are essential for the identification, characterization, and quantification of impurities like this compound within complex mixtures such as Policresulen solutions. biomedres.usyoutube.com

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are widely used for impurity profiling.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for separating components in complex liquid mixtures like Policresulen solutions. rssl.com Reverse-phase HPLC methods are commonly developed to separate this compound from the main Policresulen polymer and other related impurities. researchgate.net The high resolving power of HPLC allows for the isolation of individual impurities for further characterization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hyphenated technique is pivotal for impurity identification. After separation by HPLC, the eluent is introduced into a mass spectrometer. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide high-resolution mass data, allowing for the determination of the elemental composition of an impurity. researcher.liferesearchgate.net Fragmentation data (MS/MS) helps in the structural elucidation of unknown compounds. ingentaconnect.com Studies have successfully used LC-Q-TOF MS to separate and characterize up to 21 previously unknown impurities in Policresulen solutions, including various oligomers. ingentaconnect.comresearcher.liferesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for the definitive structural elucidation of isolated impurities. ijprajournal.comhumanjournals.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, confirming the structure of this compound by identifying the methylene bridge and the substitution pattern on the aromatic rings.

| Technique | Application in this compound Analysis | Key Advantages |

|---|---|---|

| HPLC | Separation and isolation of this compound from Policresulen and other impurities. rssl.comresearchgate.net | High resolution, quantitative accuracy, well-established for pharmaceutical analysis. |

| LC-Q-TOF MS | Identification of this compound and other unknown impurities based on accurate mass and fragmentation patterns. researcher.liferesearchgate.net | High sensitivity and specificity, provides molecular weight and structural information. biomedres.us |

| NMR | Definitive structural confirmation of isolated this compound impurity. ijprajournal.com | Provides unambiguous structural elucidation. |

| GC | Used to detect and quantify volatile impurities that may be present from the manufacturing process. clearsynth.com | Excellent for analyzing residual solvents and other volatile organic compounds. youtube.com |

Once identified, it is crucial to quantify the levels of impurities to ensure they remain within acceptable limits set by regulatory bodies. humanjournals.com Validated analytical methods are required for this purpose.

A study on the impurities in Policresulen solution developed and validated an HPLC-UV method according to ICH guidelines. researchgate.net While this study focused on multiple components and impurities, the principles are directly applicable to the quantification of this compound. Key validation parameters for such a method would include:

Linearity : Establishing a direct proportional relationship between the concentration of the impurity and the analytical signal.

Precision : Demonstrating the closeness of agreement between a series of measurements.

Accuracy : Showing the agreement between the measured value and the true value, often assessed through recovery studies.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For instance, a validated HPLC-UV method for impurities in a pharmaceutical product reported recoveries between 92.9% and 101.5%, with LOD and LOQ at 0.3 µg/mL and 0.5 µg/mL, respectively, demonstrating the sensitivity and accuracy required for impurity control. researchgate.net

| Parameter | Definition | Example Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient indicating how well the data fits a straight line. | > 0.999 |

| Accuracy (% Recovery) | The percentage of the true amount of substance that is detected by the method. | 90% - 110% |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | < 2.0% |

| LOD / LOQ | Lowest concentration detectable / quantifiable. | Sufficiently low to detect impurities at the reporting threshold. |

Process Chemistry and Optimization for this compound Impurity Mitigation

Controlling the level of this compound in the final Policresulen product is achieved through careful management of the chemical process and implementation of effective purification strategies. nih.gov The goal is to control the reaction to favor the formation of the desired polymer while minimizing the generation and carry-over of the dimeric impurity.

Key strategies for impurity mitigation include:

Control of Starting Materials : Ensuring the purity of precursors like m-cresol and formaldehyde is essential, as impurities in the starting materials can lead to the formation of undesired side products. nih.gov

Optimization of Reaction Conditions : Adjusting parameters such as temperature, reaction time, and the molar ratio of reactants can significantly influence the product and impurity profile. For instance, modifying the formaldehyde-to-cresol sulfonic acid ratio could steer the reaction towards higher molecular weight polymers instead of accumulating dimers.

Purification Processes : Post-synthesis purification steps are critical for removing impurities.

Crystallization/Precipitation : These processes can be optimized to selectively isolate the desired high-molecular-weight Policresulen, leaving impurities like the smaller, more soluble this compound molecule in the mother liquor. nih.gov

Filtration and Washing : Effective filtration and washing of the isolated product are crucial to remove residual mother liquor that contains dissolved impurities. strath.ac.uk The choice of wash solvent is important to ensure it removes the impurity without dissolving a significant amount of the product. nih.gov

| Process Parameter | Objective of Optimization | Potential Impact on this compound Level |

|---|---|---|

| Reactant Molar Ratio | Control the degree of polymerization. | Adjusting the ratio can favor chain growth over dimer formation, reducing residual this compound. |

| Reaction Temperature | Control reaction rate and selectivity. | Lower or higher temperatures may favor different reaction pathways, affecting impurity profiles. |

| Reaction Time | Ensure reaction completion and control polymer chain length. | Sufficient time is needed for polymerization, potentially consuming initial dimeric products. |

| Purification Method | Effectively separate the polymer from low molecular weight impurities. | Optimized precipitation and washing steps can significantly reduce the final this compound concentration. nih.govstrath.ac.uk |

Pharmacological and Molecular Biological Investigations of Dicresulene

Exploration of Dicresulene’s Molecular Mechanisms of Action

This compound, a molecule characterized by two sulfonic acid groups on a bifunctional phenolic core, demonstrates a range of pharmacological activities rooted in its distinct chemical structure. vulcanchem.com Investigations into its mechanisms reveal a dual capacity for antimicrobial action and selective protein denaturation, which underpins its biological effects.

This compound exhibits broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, antiprotozoal, and antiviral activities. glpbio.combiocat.comdcchemicals.cominvivochem.com These effects are attributed to specific molecular interactions that disrupt essential life processes of pathogenic microorganisms.

This compound demonstrates efficacy against a variety of bacteria, including both Gram-positive and Gram-negative species. Its activity is particularly noted against Staphylococcus aureus, Mycobacterium tuberculosis, Gardnerella, and various anaerobes. vulcanchem.com

The primary antibacterial mechanism involves the penetration of the bacterial cell wall, followed by the inhibition of DNA gyrase. vulcanchem.com This inhibition is achieved through the chelation of magnesium ions (Mg²⁺) by the sulfonate groups of the this compound molecule, a process which is critical for the function of DNA gyrase and, consequently, for bacterial DNA replication and repair. vulcanchem.com

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Select Bacteria

| Organism | MIC (μg/mL) | Exposure Time |

|---|---|---|

| Staphylococcus aureus | 12.5 | 24 h |

| Mycobacterium tuberculosis | 25.0 | 72 h |

Data sourced from fluorescence microscopy studies. vulcanchem.com

The antimicrobial scope of this compound extends to fungi and protozoa. It is effective against the fungus Candida albicans and the protozoan Trichomonas. chemicalbook.com The acidic nature of the compound, combined with its protein coagulation properties, contributes to its efficacy against these organisms. chemicalbook.com

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Candida albicans

| Organism | MIC (μg/mL) | Exposure Time |

|---|---|---|

| Candida albicans | 50.0 | 48 h |

Data sourced from in vitro susceptibility testing. vulcanchem.com

This compound has demonstrated significant antiviral activity, notably against the dengue virus serotype 2 (DENV-2). vulcanchem.comglpbio.com Research has identified it as a novel inhibitor of the DENV2 NS2B/NS3 protease, an enzyme essential for viral replication. glpbio.commedchemexpress.comarctomsci.com The mechanism is one of competitive inhibition, where this compound binds to the active site of the protease, blocking substrate access. vulcanchem.com This interaction is potent, achieving 90% inhibition of viral replication at a concentration of 10 μM. vulcanchem.com Molecular docking simulations have further elucidated this binding, showing a strong interaction with the protease active site (PDB ID 4M9T). vulcanchem.com

A key feature of this compound's action is its ability to selectively denature and coagulate necrotic or pathologically altered tissues while exerting minimal effect on healthy tissue. acino.com.sa This selective action is fundamental to its role in wound healing and hemostasis. The therapeutic effect is based on the coagulation of pathologically changed tissue, which is then eliminated, stimulating regenerative processes. acino.com.sa

The selectivity of this compound is attributed to the physicochemical differences between healthy and devitalized cells. chemicalbook.comchemicalbook.in As an anion, this compound preferentially interacts with the phospholipid molecules in the plasma membranes of necrotic cells, which have lost their original electrical charge. chemicalbook.comchemicalbook.in This interaction leads to the denaturation of cellular proteins. chemicalbook.com In contrast, it does not significantly affect the normal squamous epithelium. acino.com.sa

Furthermore, the sulfonic acid groups on the this compound molecule can protonate lysine (B10760008) residues within proteins like fibrinogen. vulcanchem.com This action induces structural unfolding and rapid polymerization, leading to the coagulation of plasma proteins and contributing to hemostasis. vulcanchem.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Policresulen |

| Staphylococcus aureus |

| Mycobacterium tuberculosis |

| Gardnerella |

| Candida albicans |

| Trichomonas |

| Fibrinogen |

Selective Tissue Denaturation and Cellular Coagulation Mechanisms

Effects on Epithelial Cell Populations

The interaction of this compound's parent compound, Policresulen, with epithelial tissues provides insight into the potential actions of its monomeric units. Policresulen selectively denatures necrotic and pathologically altered tissue, such as columnar epithelium, while having a less pronounced effect on healthy squamous epithelium. acino.com.sa This selective action is attributed to the high acidity and protein-coagulating effects of the compound. nih.gov

The process involves the coagulation and subsequent elimination of damaged tissues, which in turn stimulates wound healing and re-epithelialization. acino.com.sa While healthy squamous epithelium is largely unaffected, some exfoliation of vaginal and cervical squamous epithelium has been observed with Policresulen use. acino.com.sagoogle.com This suggests that this compound, as a fundamental component, contributes to this selective interaction with epithelial cells. The mechanism is thought to relate to the surface polarity of cells; healthy cells have a complete, electronegative cell membrane that repels the negatively charged molecule, whereas damaged cells have an altered surface polarity, allowing for binding and subsequent denaturation. google.com Studies on human cheek epithelial cells have shown they are extremely resistant to highly acidic environments, which may be relevant to how epithelial tissues respond to acidic compounds like this compound. biorxiv.org

Hemostatic Properties and Coagulation Cascade Modulation

This compound exhibits notable hemostatic properties, primarily through its ability to accelerate blood coagulation. vulcanchem.com This action is achieved through a dual mechanism involving both protein denaturation and platelet activation. vulcanchem.com

The sulfonic acid groups within the this compound molecule are key to its function. They are believed to protonate lysine residues in fibrinogen, a crucial protein in the coagulation cascade. vulcanchem.comnih.gov This protonation induces a structural change, causing the fibrinogen to unfold and rapidly polymerize into a fibrin (B1330869) clot. vulcanchem.com This direct action on fibrinogen accelerates the final step of the coagulation cascade. geekymedics.com

Furthermore, the diammonium salt form of this compound can enhance platelet activation. vulcanchem.com The cationic ammonium (B1175870) ions interact electrostatically with anionic phospholipids (B1166683) on the surface of platelets, promoting their adhesion to damaged endothelium. vulcanchem.com This platelet activation is a critical step in forming the primary hemostatic plug. In vivo models have demonstrated that topical application of this compound at a 0.5% w/v concentration can significantly reduce bleeding time by 62% compared to saline controls. vulcanchem.com

Pharmacodynamic Profiling of this compound in Biological Systems

Pharmacodynamics (PD) examines what a drug does to the body, focusing on its mechanism of action and the relationship between its concentration and effect. allucent.comeuropa.eu For this compound, this involves characterizing its effects in both laboratory and preclinical models to understand its therapeutic potential. allucent.comnih.gov

In Vitro Pharmacodynamic Response Characterization

In vitro studies are essential for determining a compound's mechanism of action in a controlled environment outside of a living organism. allucent.com For this compound, these studies focus on its antimicrobial and antiviral activities. The diammonium salt of this compound has shown broad-spectrum activity against Gram-positive bacteria. vulcanchem.com Mechanistic studies using fluorescence microscopy indicate that it can rapidly penetrate the bacterial cell wall and subsequently inhibit cellular processes. vulcanchem.com

Its antiviral properties have also been characterized. Against the dengue virus serotype 2 (DENV-2), this compound demonstrated 90% inhibition of viral replication at a 10 μM concentration. vulcanchem.com Molecular docking simulations suggest that this inhibition is achieved by targeting the NS2B/NS3 protease, a critical enzyme for viral replication. vulcanchem.com The compound binds to the protease's active site with a calculated binding energy (ΔG) of -9.2 kcal/mol, competitively blocking substrate access. vulcanchem.com

| Organism/Virus | Activity Metric | Concentration | Observation | Source |

|---|---|---|---|---|

| Staphylococcus aureus | MIC | 12.5 µg/mL | Inhibition of bacterial growth | vulcanchem.com |

| Mycobacterium tuberculosis | MIC | 25.0 µg/mL | Inhibition of bacterial growth | vulcanchem.com |

| Candida albicans | MIC | 50.0 µg/mL | Inhibition of fungal growth | vulcanchem.com |

| Dengue Virus (DENV-2) | Replication Inhibition | 10 µM | 90% inhibition by targeting NS2B/NS3 protease | vulcanchem.com |

Pre-Clinical Pharmacodynamic Assessments in Relevant Models

Pre-clinical studies involve testing in animal models to gather data on efficacy and safety before human trials. wikipedia.orgppd.com These studies for this compound would typically assess its hemostatic and tissue-regenerating effects in vivo. profil.comfda.gov

As mentioned, in vivo models have confirmed the hemostatic efficacy of this compound, showing a 62% reduction in bleeding time when applied topically. vulcanchem.com Such studies are crucial for bridging the gap between in vitro findings and potential clinical applications. nih.gov Pre-clinical assessments would also involve pharmacodynamic models that evaluate the tissue denaturation and re-epithelialization properties observed with its parent compound, Policresulen. acino.com.sa These assessments would use relevant animal models to confirm the selective action on damaged tissues and the subsequent healing process. europa.eudukecancerinstitute.org The IPEC-J2 cell line, derived from porcine intestinal enterocytes, serves as a valuable model for studying interactions with epithelial cells, reflecting a system more complex than simple cell culture. nih.gov

Research on this compound as a Bioactive Agent Independent of Policresulen

While this compound is an impurity or monomeric component of Policresulen, there is growing interest in its properties as a standalone bioactive compound. biocat.comdcchemicals.commedchemexpress.com

Investigation of Novel Therapeutic Applications

Research into this compound as an independent agent has highlighted its potential as an anti-inflammatory compound. biosynth.com It is suggested to function by inhibiting specific enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. biosynth.com This anti-inflammatory action could open up new therapeutic avenues for a range of inflammatory conditions. biosynth.com

Additionally, its synthesis from cresol (B1669610) is noted in the context of producing other pharmacologically active molecules like the beta-blockers toliprolol (B1683198) and tolamolol, and the antiseptic cresatin, indicating its role as a versatile chemical precursor. slideshare.net The antiviral activity against the dengue virus protease, identified through in vitro studies and molecular docking, presents another promising area for novel therapeutic development, independent of the applications of Policresulen. vulcanchem.com

Modulation of Distinct Biochemical and Signaling Pathways

This compound, a compound identified as an impurity of the broader polymer Policresulen, has been investigated for its biological activities, which suggest an ability to modulate certain biochemical pathways. However, detailed research elucidating its specific interactions with a wide range of signaling cascades is limited in publicly available scientific literature. The available information primarily points towards its role in inflammation, hemostasis, and antimicrobial activity through general mechanisms rather than specified signaling pathways.

Enzyme Inhibition and Anti-inflammatory Effects

This compound Hydrate is recognized as a compound with anti-inflammatory properties. biosynth.com Its primary mechanism of action in this regard is reported to be the inhibition of specific enzymes that are integral to the inflammatory response. biosynth.com By impeding these enzymes, this compound consequently reduces the production of pro-inflammatory mediators. This action helps to alleviate inflammation and its associated symptoms. biosynth.com However, the specific enzymes and pro-inflammatory mediators targeted by this compound are not explicitly detailed in the available literature. Pro-inflammatory mediators typically include cytokines like interleukins and tumor necrosis factor-alpha (TNF-α), as well as prostaglandins (B1171923) and chemokines, which are central to the inflammatory cascade. premiervein.comnih.govresearchgate.net

The broader polymeric substance, Policresulen, of which this compound is a constituent, has been identified as a potent competitive inhibitor of the Dengue virus (DENV) NS2B/NS3 protease. nih.govnih.gov This protease is crucial for the replication of the virus. nih.govnih.gov The study demonstrated that Policresulen inhibits the DENV2 NS2B/NS3 protease with a half-maximal inhibitory concentration (IC50) of 0.48 μg/mL and suppresses DENV2 replication in cell cultures. nih.govnih.gov While this points to a specific enzyme inhibition mechanism for the parent compound, it is not explicitly stated whether this compound as an individual molecule shares this specific antiviral activity.

Modulation of Hemostasis Pathways

The hemostatic effects of this compound diammonium are attributed to its interaction with key components of the blood coagulation cascade. It is proposed to accelerate coagulation via a dual mechanism involving protein denaturation and platelet activation. The sulfonic acid groups within the this compound structure are thought to protonate lysine residues in fibrinogen, leading to its structural unfolding and promoting rapid polymerization into a fibrin clot. Concurrently, the cationic ammonium ions may enhance the adhesion of platelets to the damaged endothelium through electrostatic interactions. Platelet activation is a complex process involving various receptors and signaling pathways, often converging on an increase in intracellular calcium concentration, which triggers platelet shape change, degranulation, and aggregation. pharmgkb.orggenome.jpteachmephysiology.com

Interaction with Microbial Pathways

This compound diammonium has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and some fungi. This suggests an interaction with essential microbial biochemical pathways. The mechanism is described as the penetration of the bacterial cell wall, leading to the inhibition of further processes. The following table summarizes the minimum inhibitory concentrations (MIC) found for this compound diammonium against specific pathogens.

| Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Exposure Time (hours) |

| Staphylococcus aureus | 12.5 | 24 |

| Mycobacterium tuberculosis | 25.0 | 72 |

| Candida albicans | 50.0 | 48 |

Pre Clinical and Clinical Research into Dicresulene’s Therapeutic Potential

Pre-Clinical Efficacy and Safety Studies

Pre-clinical research is fundamental in establishing the foundational safety and efficacy profile of a compound before it can be considered for human trials. For Dicresulene, as part of Policresulen, pre-clinical investigations have been centered on its biological effects in animal models and its potency relative to other agents.

Animal studies have been instrumental in understanding the in vivo effects of Policresulen, and by extension, its components like this compound. One notable study investigated the topical application of Policresulen on the buccal mucosa of guinea pigs. The research aimed to evaluate the histological and immunohistochemical changes induced by the compound. The findings indicated that Policresulen application led to epithelial hyperplasia and vesicular degeneration. medchemexpress.comresearchgate.net Another study in an animal model demonstrated that Policresulen accelerated wound healing rates when compared to control groups, supporting its potential for enhancing tissue repair.

A study on the ulcerated buccal mucosa of guinea pigs showed that Policresulen solution had a selective effect, causing necrosis of the affected tissue, which subsequently shed and was followed by re-epithelialization and healing. pjog.org Furthermore, research has explored the impact of Policresulen on E-cadherin expression in the buccal mucosa of guinea pigs, revealing a decrease in this cell adhesion molecule, which suggests an influence on tissue structure. medchemexpress.comresearchgate.net

Table 1: Summary of Animal Model Investigations of Policresulen

| Animal Model | Area of Investigation | Key Findings |

| Guinea Pig | Buccal Mucosa Application | Induced epithelial hyperplasia and vesicular degeneration; Decreased E-cadherin expression. medchemexpress.comresearchgate.net |

| Animal Models | Induced Wounds | Accelerated wound healing rates compared to controls. |

| Guinea Pig | Ulcerated Buccal Mucosa | Selective necrosis of ulcerated tissue followed by re-epithelialization. pjog.org |

While direct comparative efficacy studies for this compound are not extensively documented, research on Policresulen provides insights into its relative potency. In the context of its antiseptic properties, Policresulen has been shown to have a broad spectrum of activity against various pathogens. nih.gov

A study comparing episiorrhaphy with and without the application of Policresulen solution found that the group treated with Policresulen had better hemostatic effects and a shorter operative time. pjog.org In the treatment of genitourinary syndrome of menopause, a randomized, double-blind, placebo-controlled trial demonstrated that Policresulen was significantly more effective than placebo in controlling symptoms. medcraveonline.com The efficacy of Policresulen vaginal gel was also found to be higher than that of Policresulen vaginal suppositories in treating cervicitis and various forms of vaginitis, which was attributed to the gel's better dispersal and contact with the vaginal mucosa. google.com

Clinical Research Applications of this compound

The clinical applications of this compound are primarily explored through studies on Policresulen in various therapeutic areas, including gynecology, wound healing, and as an antiseptic agent.

This compound is mentioned as a component in treatments for vaginal leukoplakia. patsnap.compatsnap.com Clinical research has focused on Policresulen for various gynecological conditions. It is used for the treatment of cervical erosion, cervicitis, and various vaginal infections. google.com The mechanism of action involves the selective coagulation of necrotic and pathologically altered tissue, while leaving healthy tissue unharmed, which then promotes regeneration. patsnap.comwikipedia.org

A clinical trial involving women with genitourinary syndrome of menopause, which can present with symptoms related to atrophic changes in the vaginal epithelium, found that Policresulen was effective in symptom control with adequate tolerance. medcraveonline.com Another study highlighted the efficacy of Policresulen vaginal gel in treating cervicitis and vaginitis, with a higher cure rate compared to suppositories. google.com

Table 2: Clinical Efficacy of Policresulen in Gynecological Conditions

| Condition | Formulation | Comparator | Key Efficacy Outcome |

| Genitourinary Syndrome of Menopause | Not specified | Placebo | 76.92% efficacy in symptom control vs. 38.59% for placebo. medcraveonline.com |

| Cervicitis and Vaginitis | Vaginal Gel | Vaginal Suppository | Higher cure rate with gel formulation. google.com |

The wound healing properties of Policresulen are attributed to its ability to selectively coagulate necrotic tissue and stimulate the regeneration of healthy tissue. patsnap.comwikipedia.org This action promotes the shedding of dead tissue and encourages re-epithelialization. pjog.orgpatsnap.com

Clinical evidence supports its use in wound management. A study on patients undergoing episiorrhaphy demonstrated that the application of Policresulen solution resulted in good hemostatic effect and shortened operative time, facilitating better wound healing. pjog.org Furthermore, a pharmaceutical composition containing Policresulen and centella triterpenes has been developed for skin wound repair, aiming to accelerate tissue regeneration and reduce scar formation. google.com It has also been used for the local treatment of skin wounds and lesions such as burns and ulcers, where it accelerates the shedding of necrotic tissue and promotes the healing process.

This compound is classified as an antiseptic agent. medchemexpress.com Policresulen, containing this compound, exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses. nih.gov Its acidic nature creates an environment that is inhospitable to many pathogens. patsnap.com

It is particularly effective against Gardnerella vaginalis, anaerobes, and Candida, while largely not affecting the normal vaginal lactobacillus flora. nih.gov This selective antimicrobial action makes it a valuable agent in treating vaginal infections. Policresulen is also used as a hemostatic and antiseptic agent in various other clinical contexts, including anal fissures and hemorrhoids when combined with a local anesthetic. patsnap.comapollopharmacy.in

Toxicological Assessments and Safety Research of Dicresulene

In Vitro Cytotoxicity and Genotoxicity Screening

The initial stages of toxicological assessment for Dicresulene involved in vitro screening to determine its potential for causing cell death (cytotoxicity) and damage to genetic material (genotoxicity).

Research has shown that this compound exhibits mild cytotoxicity. medchemexpress.comnih.govnih.gov In studies using Baby Hamster Kidney (BHK-21) cells, the half-maximal inhibitory concentration (IC50) — a measure of a substance's potency in inhibiting a specific biological or biochemical function — was determined to be 459.45 μg/mL. nih.govnih.govresearchgate.net This finding was derived from MTT assays, a standard colorimetric test for assessing cell metabolic activity. nih.govnih.govresearchgate.net

Genotoxicity was primarily evaluated using the Bacterial Reverse Mutation Assay, commonly known as the Ames test. merck.commsd.comnih.gov This assay uses bacteria to test whether a given chemical can cause mutations in the DNA. Multiple sources confirm that this compound yielded a negative result in the Ames test, indicating it did not have a mutagenic effect under the tested conditions. merck.commsd.comnih.govmsd.com One study specified the test was negative for mutagenicity at concentrations up to 5000 μ g/plate . vulcanchem.com Decades of therapeutic use have also not revealed any evidence of mutagenic properties. acino.com.sa

Interactive Table 1: In Vitro Toxicity of this compound

| Test Type | Model | Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| Cytotoxicity | BHK-21 Cells | IC50 | 459.45 μg/mL | nih.gov, nih.gov, , researchgate.net |

In Vivo Toxicity Profiling in Animal Models

Following in vitro screening, in vivo studies in animal models are crucial for understanding a compound's effects within a whole, living organism. These studies for this compound have included acute, subchronic, and chronic exposure assessments.

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For this compound, the median lethal dose (LD50), which is the dose required to kill half the members of a tested population, has been established in rodent models. The oral LD50 in both mice and rats was found to be greater than 2000 mg/kg, suggesting low acute toxicity when ingested. merck.commsd.commsd.comvulcanchem.com More detailed studies have provided specific LD50 values for different administration routes, as detailed in the table below. nih.govacino.com.sa

Interactive Table 2: Acute Toxicity (LD50) of this compound in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

|---|---|---|---|

| Mouse | Oral | > 2000 | merck.com, msd.com, msd.com |

| Mouse | Oral | 2300 - 2500 | acino.com.sa |

| Mouse | Oral | 2400 | nih.gov |

| Mouse | Intravenous (i.v.) | 340 - 380 | acino.com.sa |

| Mouse | Intravenous (i.v.) | 360 | nih.gov |

| Rat | Oral | > 2000 | vulcanchem.com |

| Rat | Oral | 3200 - 3900 | acino.com.sa |

| Rat | Oral | 3500 | nih.gov |

| Rat | Intravenous (i.v.) | 390 - 420 | acino.com.sa |

To assess the effects of longer-term exposure, chronic toxicity studies have been conducted. In one such study lasting three months, rats and dogs were administered this compound. The results showed no substance-specific signs of toxicity at doses up to 40 times the human dose in rats and 9 times the human dose in dogs. nih.govacino.com.sa

Dermal tolerability was also investigated in mice and rabbits. acino.com.sa Topical application of this compound at various concentrations (4%, 12%, and 36%) over a period of 14 days resulted in only transient skin redness, which resolved after the third application. acino.com.sa

Investigation of Systemic and Localized Toxicological Effects

The toxicological profile of a compound includes both its effects on the entire body (systemic) and at the site of application (localized).

In contrast, this compound demonstrates significant localized effects. It is classified as causing severe skin burns and serious eye damage. merck.commsd.commsd.commerck.com This corrosive action is attributed to its extreme pH. merck.commsd.com In the eye, it can cause irreversible effects. merck.commsd.com Furthermore, it is considered corrosive to the respiratory tract upon inhalation. merck.commsd.commsd.commerck.com A study involving topical application to the buccal mucosa of guinea pigs reported histological changes, including epithelial hyperplasia and vesicular degeneration. medchemexpress.com It has been observed that squamous epithelium is less affected by this compound than columnar epithelium. acino.com.sa

Risk Assessment and Impurity Threshold Determination in Pharmaceutical Contexts

The risk assessment of any pharmaceutical product involves a thorough evaluation of its impurities. International Council for Harmonisation (ICH) guidelines provide a framework for controlling impurities based on their potential toxicity. aifa.gov.iteuropa.eueuropa.eujpionline.org A key concept is the Threshold of Toxicological Concern (TTC), which defines an acceptable intake for unstudied chemicals that poses a negligible risk of carcinogenicity or other toxic effects. aifa.gov.it

For this compound, reference standards for its impurities are essential for quality control, product development, method validation, and stability studies. axios-research.com One identified impurity is this compound diammonium. targetmol.commedchemexpress.com The manufacturing process must be controlled to ensure that any impurities remain below established safety thresholds. jpionline.org The risk assessment process includes identifying potential impurities, evaluating their toxicity levels, and setting appropriate limits to ensure patient safety. aifa.gov.itjpionline.orgefpia.eu Given that this compound has tested negative for genotoxicity, the primary concern for impurities would shift to other potential toxicities, with acceptable limits determined through compound-specific risk assessments or established qualification thresholds. jpionline.org

Advanced Research Methodologies and Future Directions in Dicresulene Studies

Application of Omics Technologies for Comprehensive Biological Understanding

"Omics" technologies, which allow for the large-scale study of biological molecules, represent a significant frontier in pharmacology. For a compound like Dicresulene, with its known anti-inflammatory and antimicrobial properties, these approaches can systematically map its biological interactions, uncover novel mechanisms, and identify biomarkers for its therapeutic effects.

Proteomic and Metabolomic Profiling for Target Identification

Proteomics, the comprehensive study of proteins, and metabolomics, the study of small molecule metabolites, are powerful tools for elucidating a drug's mechanism of action. mdpi.com Given that this compound is known to inhibit certain enzymes involved in inflammation and denature necrotic tissue proteins, these technologies can provide a global view of its impact on the cellular proteome and metabolome. acs.orgpharmaexcipients.com

Proteomic Profiling: Thermal Proteome Profiling (TPP) could be employed to identify the direct protein targets of this compound within a cell. This method assesses changes in protein thermal stability upon ligand binding, offering an unbiased way to discover drug-protein interactions. mdpi.com By treating cells with this compound and comparing the proteomic profile to untreated cells, researchers could identify novel protein targets beyond the currently known inflammatory enzymes. For instance, a comparative proteomic analysis of healthy versus inflamed tissue treated with this compound could reveal specific proteins that are selectively denatured or downregulated, providing a molecular signature of its therapeutic effect.

Metabolomic Profiling: Metabolomic analysis can reveal how this compound alters cellular metabolic pathways. Since inflammation is closely linked to metabolic shifts, understanding these changes is crucial. Untargeted metabolomics, using techniques like mass spectrometry, could identify shifts in key metabolic pathways, such as amino acid or lipid metabolism, that are modulated by this compound. rroij.comfrontiersin.org For example, a study could compare the metabolic profiles of bacterial or fungal cultures with and without this compound to understand its antimicrobial action from a metabolic perspective.

A hypothetical study design for proteomic and metabolomic profiling of this compound is presented below:

| Parameter | Proteomic Analysis | Metabolomic Analysis |

| Objective | Identify direct protein targets and downstream protein expression changes. | Characterize alterations in metabolic pathways. |

| Methodology | Thermal Proteome Profiling (TPP), Quantitative Mass Spectrometry. | Untargeted Mass Spectrometry (LC-MS/GC-MS), NMR Spectroscopy. |

| Sample Types | Inflamed and healthy tissue models, microbial cultures. | Cell culture media, tissue extracts, microbial culture supernatants. |

| Potential Findings | Identification of novel enzyme targets, clarification of protein denaturation selectivity. | Discovery of metabolic pathways disrupted in microbes, identification of biomarkers of anti-inflammatory response. |

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in a cell at a given time. frontiersin.org Analyzing how this compound modulates gene expression can reveal the upstream regulatory pathways affected by the compound. This is particularly relevant for its anti-inflammatory effects, which are often mediated by changes in the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. mdpi.com

By using techniques like RNA-sequencing (RNA-Seq), researchers can compare the transcriptomes of cells or tissues before and after this compound treatment. rsc.org This could reveal, for example, that this compound downregulates the expression of key pro-inflammatory genes while potentially upregulating genes involved in tissue repair and resolution of inflammation. Such a transcriptomic study could also shed light on its antimicrobial mechanisms by identifying genes in bacteria or fungi whose expression is altered upon exposure to the compound, potentially revealing novel pathways for antimicrobial drug development. mdpi.com

Development of Advanced Drug Delivery Systems for this compound

The topical and localized application of this compound for conditions like skin lesions and gynecological infections makes it an ideal candidate for advanced drug delivery systems. pharmaexcipients.commdpi.com These systems can improve its therapeutic efficacy by providing sustained release and targeted delivery.

Design of Sustained-Release Formulations

Sustained-release formulations are designed to deliver a drug over an extended period, which can maintain therapeutic concentrations at the site of action and reduce the frequency of application. jneonatalsurg.comjocpr.com For this compound, this could be particularly beneficial in treating chronic inflammatory conditions or persistent infections.

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), chitosan (B1678972), and ethylcellulose can be used to create microspheres or hydrogels that encapsulate this compound. jneonatalsurg.comjneonatalsurg.com These formulations would slowly release the drug as the polymer matrix degrades, providing a prolonged therapeutic effect. For instance, a hydrogel formulation could be applied to a skin lesion, where it would adhere to the site and release this compound continuously over several days. mdpi.com

| Polymer | Formulation Type | Potential Advantage for this compound |

| PLGA | Microspheres | Biodegradable, well-characterized for controlled release. jneonatalsurg.com |

| Chitosan | Hydrogel, Nanoparticles | Bioadhesive, inherent antimicrobial properties. frontiersin.org |

| Ethylcellulose | Microspheres, Coatings | Water-insoluble, provides slow drug diffusion. jneonatalsurg.com |

Nanotechnology-Based Approaches for Targeted Delivery

Nanotechnology offers innovative strategies to enhance drug delivery by creating nanoscale carriers that can improve solubility, penetration, and targeting. tandfonline.com For a topically applied agent like this compound, nanotechnology could significantly improve its delivery to the affected tissues. pharmaexcipients.com

Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are composed of biocompatible lipids and can encapsulate hydrophobic drugs like this compound. mdpi.com These nanoparticles can enhance skin penetration and provide a sustained release profile. mdpi.com

Polymeric Nanoparticles: Nanoparticles made from polymers like chitosan or PLGA can also be used to deliver this compound. rsc.org These can be functionalized with targeting ligands to direct the drug to specific cells or tissues, for example, to inflammatory cells in a wound.

Nanoemulsions: Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and absorption of drugs and are suitable for topical formulations.

The following table summarizes potential nanotechnology-based delivery systems for this compound:

| Nanocarrier Type | Key Features | Therapeutic Application for this compound |

| Solid Lipid Nanoparticles (SLNs) | Biocompatible, sustained release, enhanced skin penetration. mdpi.commdpi.com | Topical treatment of inflammatory skin diseases. |

| Polymeric Nanoparticles | Biodegradable, potential for surface functionalization for targeting. rsc.org | Targeted delivery to inflamed tissues or microbial biofilms. |

| Nanoemulsions | High drug loading capacity, improved stability and bioavailability. pharmaexcipients.com | Formulations for mucous membrane application (e.g., gynecological). |

Computational Chemistry and In Silico Modeling for this compound Research

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. mdpi.com These methods can be used to predict the interactions of a drug with its biological targets, optimize its structure, and understand its mechanism of action at a molecular level.

For this compound, in silico approaches can be used to refine our understanding of its known activities and to explore new therapeutic possibilities.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of this compound to its protein targets. scispace.com For example, docking studies could be performed against a panel of inflammatory enzymes or viral proteases to identify those that are most likely to be inhibited by this compound. This can help prioritize experimental validation and guide the design of more potent and selective derivatives. phcog.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when bound to its target protein. acs.orgnih.gov These simulations can reveal how the drug affects the protein's conformation and flexibility, which can be crucial for its inhibitory activity. MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone. cecam.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. While this would require a library of this compound analogs and their corresponding activity data, QSAR could be a powerful tool for designing new this compound-based compounds with improved properties.

The application of these computational methods can significantly accelerate the research and development process for this compound, providing valuable insights that can guide further experimental work.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.govnih.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic evolution of the complex over time, revealing the stability of the interaction and conformational changes. nih.govaccscience.com

A significant application of these techniques in this compound research has been the elucidation of its antiviral mechanism. The dengue virus (DENV) NS2B-NS3 protease is an essential enzyme for viral replication, making it a key target for antiviral drug development. researchgate.netmdpi.com A study investigating policresulen, the polymeric precursor to this compound, identified it as a novel inhibitor of the DENV serotype 2 (DENV2) NS2B-NS3 protease. researchgate.net

Molecular docking analyses revealed that policresulen directly interacts with the protease. researchgate.net Specifically, the oxygen of the sulfo group was found to form hydrogen bonds with the side chain residues of Thr132 and Arg133 in the protease's positive P3 region. researchgate.net Further investigation using a combination of biophysical assays and site-directed mutagenesis confirmed that the residues Gln106 and Arg133 of the DENV2 NS2B-NS3 protease are directly involved in the interaction with policresulen through hydrogen bonding. researchgate.net These computational models provide a detailed map of the binding mode, offering a valuable framework for designing new and more potent protease inhibitors. researchgate.net

| Research Finding | Target Protein | Interacting Residues | Computational Method |

| Inhibition of Viral Replication | Dengue Virus 2 (DENV2) NS2B-NS3 Protease | Gln106, Arg133, Thr132 | Molecular Docking, Site-Directed Mutagenesis |

Structure-Activity Relationship (SAR) Studies for Analog Design

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. accscience.comnih.gov By synthesizing and testing a series of related compounds, or analogs, researchers can identify the key chemical features (pharmacophores) responsible for a molecule's therapeutic effects and modify the structure to enhance desired properties like potency and selectivity. nih.govrsc.org

While specific, extensive SAR studies on this compound analogs are not widely published, the principles of SAR provide a clear roadmap for its future development. The structure of this compound offers several sites for chemical modification to generate analogs for testing:

Sulfonic Acid Groups: These highly acidic groups are critical for this compound's activity, including its protein-denaturing effects. vulcanchem.com Analogs could be designed by altering the position of these groups on the benzene (B151609) rings or by replacing them with other acidic moieties, such as carboxylic or phosphonic acids, to modulate acidity and binding interactions.

Phenolic Hydroxyl Groups: The hydroxyl groups are key hydrogen bond donors and acceptors. ncats.io Their positions could be varied, or they could be converted to ethers or esters to probe their role in target binding and to alter the compound's lipophilicity.

Methylene (B1212753) Bridge: The CH₂ group linking the two cresolic rings determines the spatial relationship between them. Analogs with longer, shorter, or more rigid linkers could be synthesized to understand how the distance and orientation between the two ring systems affect biological activity.

Aromatic Ring Substituents: The methyl groups on the benzene rings contribute to the molecule's hydrophobic character. Replacing them with other alkyl groups or with electron-withdrawing or electron-donating groups could fine-tune electronic properties and steric interactions with target proteins. nih.gov

By systematically creating and evaluating such analogs, a comprehensive SAR database could be constructed. This would guide the rational design of new molecules with potentially improved antiviral, antimicrobial, or hemostatic efficacy.

Emerging Research Areas and Unexplored Therapeutic Potential of this compound

Beyond its traditional use as a topical antiseptic and hemostatic agent, this compound possesses a range of biological activities that point toward significant, yet underexplored, therapeutic potential. medchemexpress.com

The most prominent emerging area of research is its antiviral activity . The identification of policresulen/dicresulene as an inhibitor of the dengue virus NS2B-NS3 protease opens a new avenue for the development of treatments for flaviviral infections, for which few effective therapies currently exist. researchgate.netcymitquimica.com Future research could focus on optimizing its structure to improve protease inhibition and exploring its efficacy against other related viruses that rely on similar proteases, such as Zika virus and West Nile virus. accscience.com

There is also substantial room to explore the mechanisms behind its established antimicrobial and hemostatic effects . Its broad-spectrum antibacterial action is well-noted, but detailed studies into its specific molecular targets within bacteria could lead to its development as a novel antibiotic, particularly in an era of growing antimicrobial resistance. uni-wuerzburg.de Similarly, its hemostatic action is attributed to a dual mechanism involving the denaturation of fibrinogen and activation of platelets. vulcanchem.com A deeper molecular-level investigation into these processes could lead to its application as a systemic hemostatic agent or as a coating for medical devices to prevent bleeding. vulcanchem.combiosynth.com

Furthermore, the anti-inflammatory properties of this compound are an area ripe for investigation. It is described as an anti-inflammatory compound that functions by inhibiting specific enzymes involved in the inflammatory response. Identifying these enzymatic targets and the signaling pathways that this compound modulates could unlock its potential for treating a wide range of inflammatory diseases.

Q & A

Q. How can researchers establish foundational physicochemical properties of Dicresulene to inform experimental design?

Methodological Approach: Begin with systematic literature reviews to identify gaps in existing data (e.g., solubility, stability, reactivity under varying conditions). Use spectroscopic techniques (NMR, FT-IR) and chromatographic methods (HPLC) for structural characterization. Validate findings through triplicate experiments and compare results against computational models (e.g., molecular dynamics simulations) to ensure consistency .

Q. What experimental frameworks are optimal for assessing this compound’s mechanism of action in vitro?

Methodological Approach: Design dose-response studies using cell-based assays (e.g., viability assays, enzyme activity tests) with appropriate controls (positive/negative, vehicle-only). Employ high-content imaging or flow cytometry to quantify cellular responses. Ensure reproducibility by adhering to standardized protocols (e.g., OECD guidelines) and reporting effect sizes with confidence intervals .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across preclinical models be resolved?

Methodological Approach: Conduct meta-analyses of existing studies to identify variables (e.g., dosage regimes, model organisms, endpoints) contributing to discrepancies. Validate hypotheses using head-to-head comparative trials with harmonized protocols. Apply Bayesian statistics to quantify uncertainty and identify confounding factors (e.g., batch variability, interspecies differences) .

Q. What strategies enable robust detection of this compound’s metabolites in complex biological matrices?

Methodological Approach: Combine untargeted metabolomics (LC-MS/MS) with isotopic labeling to trace metabolic pathways. Use machine learning tools to differentiate signal noise from low-abundance metabolites. Cross-validate findings with in silico prediction platforms (e.g., BioTransformer) and orthogonal assays (e.g., enzymatic hydrolysis) .

Q. How can researchers design longitudinal studies to evaluate this compound’s chronic toxicity without compromising statistical power?

Methodological Approach: Implement adaptive trial designs with predefined stopping rules for adverse events. Use stratified randomization to control for covariates (e.g., age, genetic background). Leverage survival analysis (Kaplan-Meier curves, Cox proportional hazards models) to assess time-dependent outcomes. Pre-register protocols to mitigate bias .

Methodological Guidance for Addressing Research Gaps

Q. What frameworks ensure ethical and reproducible data collection in this compound research?

Recommendations:

- Transparency : Pre-register hypotheses, sample sizes, and analytical pipelines in open-access repositories (e.g., OSF).

- Replicability : Share raw datasets and code via platforms like GitHub or Zenodo.

- Ethical Compliance : Align animal/human studies with institutional review boards (IRB) and ARRIVE/PRISMA guidelines .

Q. How should researchers prioritize conflicting hypotheses about this compound’s dual role as an agonist/antagonist in signaling pathways?

Methodological Approach: Apply factorial experimental designs to isolate variables (e.g., ligand concentration, receptor density). Use RNA-seq or CRISPR-Cas9 knockout models to identify downstream effectors. Validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity) and report negative results to reduce publication bias .

Key Considerations for Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.